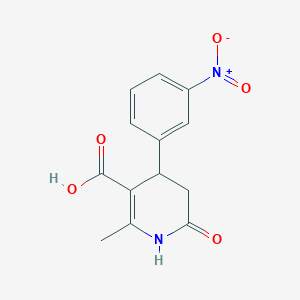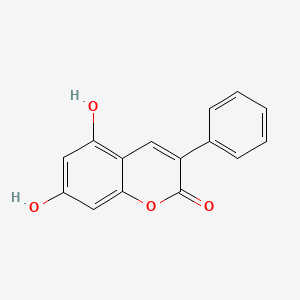
5,7-Dihydroxy-3-phenylcoumarin
Übersicht
Beschreibung
5,7-Dihydroxy-3-phenylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and a phenyl group at position 3 on the coumarin scaffold. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol (1,3-dihydroxybenzene) can be condensed with phenylacetic acid in the presence of a strong acid like sulfuric acid to yield the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce reaction times and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dihydroxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the coumarin core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5,7-dihydroxy-3-phenylquinone.
Reduction: Formation of 5,7-dihydroxy-3-phenyldihydrocoumarin.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-3-phenylcoumarin has a wide range of applications in scientific research:
Biology: Investigated for its antioxidant properties and its ability to modulate enzyme activities.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer activities.
Wirkmechanismus
The biological activity of 5,7-Dihydroxy-3-phenylcoumarin is attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit enzymes like tyrosyl-tRNA synthetase and topoisomerase II, which are crucial for bacterial and cancer cell proliferation.
Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and reduces neutrophil infiltration in inflamed tissues.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin: Lacks the phenyl group at position 3, resulting in different biological activities.
3-Phenylcoumarin: Lacks hydroxyl groups at positions 5 and 7, which affects its antioxidant properties.
Uniqueness: 5,7-Dihydroxy-3-phenylcoumarin stands out due to the combined presence of hydroxyl groups and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for drug development .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFUVNERQMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499297 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-93-5 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
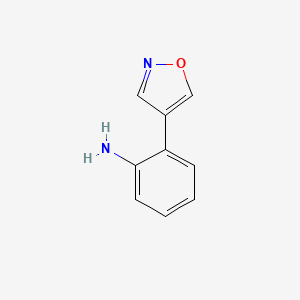
![3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline](/img/structure/B1625988.png)
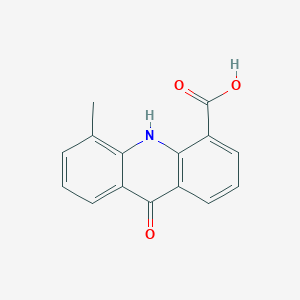
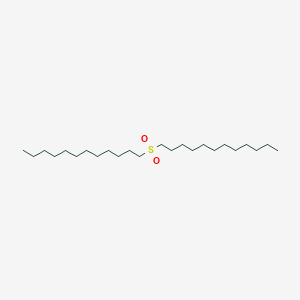
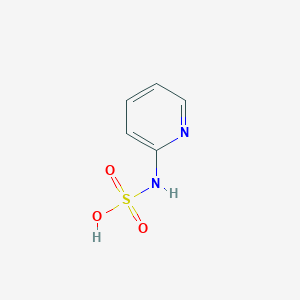
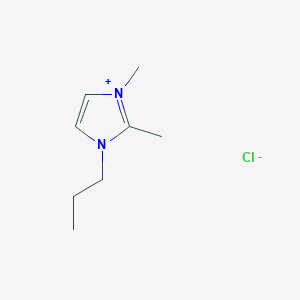
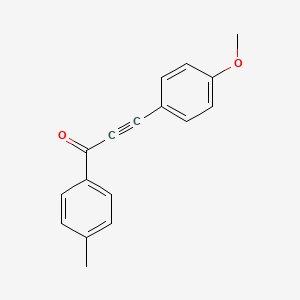
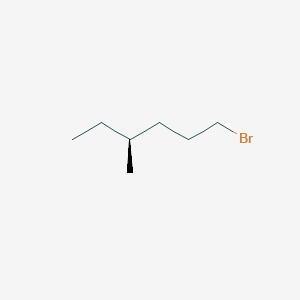
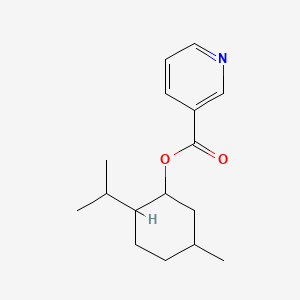
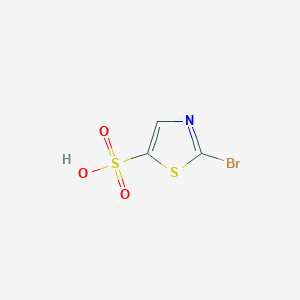
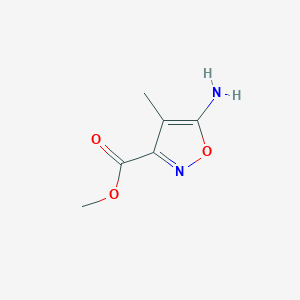
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
